molecular formula C8H9NO B1651774 2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile CAS No. 1339892-67-9

2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile

Cat. No.: B1651774
CAS No.: 1339892-67-9
M. Wt: 135.16
InChI Key: XYCFQQUAIAXFMX-UHFFFAOYSA-N
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Description

2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16. The purity is usually 95%.
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Properties

CAS No.

1339892-67-9

Molecular Formula

C8H9NO

Molecular Weight

135.16

IUPAC Name

2-(2-oxaspiro[3.3]heptan-6-ylidene)acetonitrile

InChI

InChI=1S/C8H9NO/c9-2-1-7-3-8(4-7)5-10-6-8/h1H,3-6H2

InChI Key

XYCFQQUAIAXFMX-UHFFFAOYSA-N

SMILES

C1C(=CC#N)CC12COC2

Canonical SMILES

C1C(=CC#N)CC12COC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethyl cyanomethylphosphonate (82 mg; 0.464 mmol) in THF (2 mL) at 0° C. under nitrogen was added potassium t-butoxide (0.51 mmol; 1M solution in THF) and the mixture was stirred at 0° C. for 1 hour. A solution of 2-oxaspiro[3.3]heptan-6-one (52 mg; 0.464 mmol) in THF (1 mL) was added. A precipitate formed and further THF (1 mL) was added to enhance the stirring. The reaction mixture was allowed to stir for 4 hours at ambient temperature. The reaction mixture was partitioned between saturated aqueous ammonium chloride (10 mL) and ethyl acetate (10 mL). The phases were separated and the aqueous phase was extracted with ethyl acetate (3×10 mL). The extracts were combined, dried (sodium sulfate), filtered and evaporated under reduced pressure. The material was purified by silica gel chromatography eluting with hexane/ethyl acetate (3:2) to give the product as a colorless oil (20 mg).
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
0.51 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

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